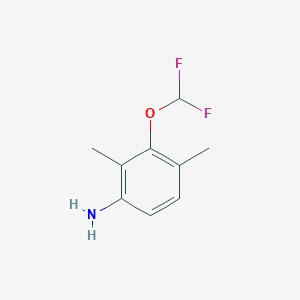
3-(Difluoromethoxy)-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-2,4-dimethylaniline: is an organic compound that features a difluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-2,4-dimethylaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method involves the reaction of 2,4-dimethylaniline with a difluoromethylating agent under controlled conditions. The reaction may require the presence of a base and a solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. The choice of reagents and solvents is also crucial to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-(Difluoromethoxy)-2,4-dimethylaniline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may serve as a model compound for investigating the interactions of fluorinated anilines with biological targets.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2,4-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- Difluoromethoxylated Ketones
- Trifluoromethyl ethers
Comparison: Compared to other similar compounds, 3-(Difluoromethoxy)-2,4-dimethylaniline is unique due to the presence of both difluoromethoxy and dimethyl groups on the aniline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity. For example, trifluoromethyl ethers are known for their high stability and lipophilicity, while difluoromethoxylated ketones are versatile building blocks in organic synthesis .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2,4-dimethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-5-3-4-7(12)6(2)8(5)13-9(10)11/h3-4,9H,12H2,1-2H3 |
InChI Key |
FUPNNJSEXFUCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine](/img/structure/B13201343.png)
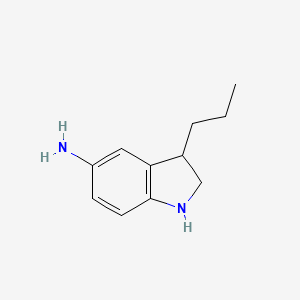
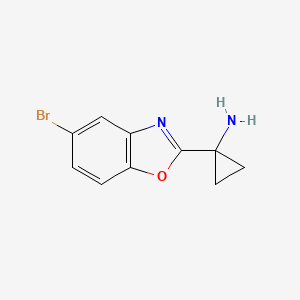
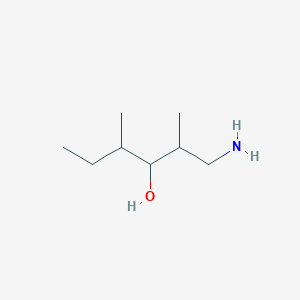
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile](/img/structure/B13201352.png)
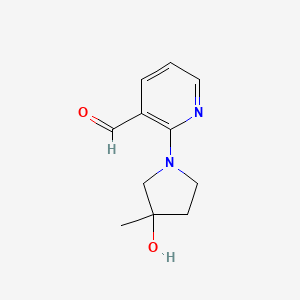
![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
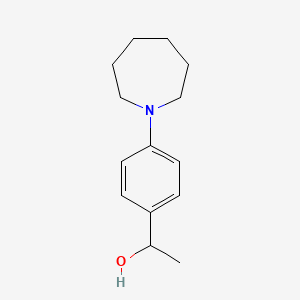
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
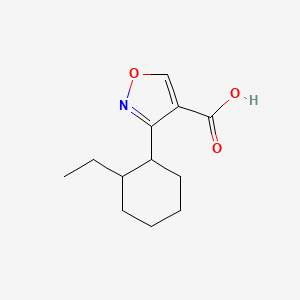
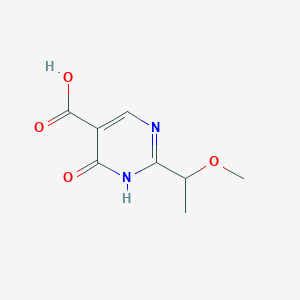
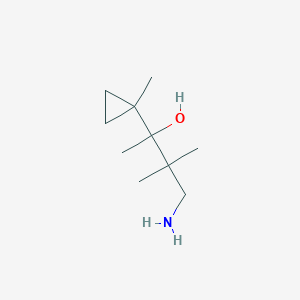
![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)
